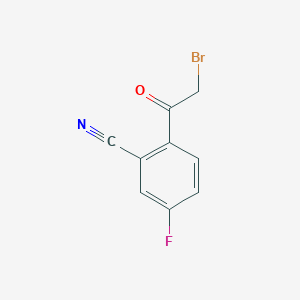
2-(2-Bromoacetyl)-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoacetyl)-5-fluorobenzonitrile: is an organic compound that features a bromoacetyl group and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoacetyl)-5-fluorobenzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 2-acetyl-5-fluorobenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the acetyl position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoacetyl group in 2-(2-Bromoacetyl)-5-fluorobenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Reactions: Formation of azides, thioethers, or amides depending on the nucleophile used.
Oxidation Reactions: Formation of 2-(2-carboxyacetyl)-5-fluorobenzonitrile.
Reduction Reactions: Formation of 2-(2-bromoacetyl)-5-fluoroaniline.
Applications De Recherche Scientifique
Chemistry: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block for constructing complex molecular architectures.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoacetyl)-5-fluorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The fluorine atom and nitrile group can influence the reactivity and selectivity of these reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromoacetyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Biological Pathways: If used in drug development, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
2-(2-Bromoacetyl)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromoacetyl)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.
2-(2-Bromoacetyl)-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the properties of its derivatives. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
2-(2-bromoacetyl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)8-2-1-7(11)3-6(8)5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOODILXYVSPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2943268.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2943272.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943274.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943276.png)

![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)


